molecular formula C14H12FNO4S B6411085 6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261914-99-1

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411085
CAS RN: 1261914-99-1
M. Wt: 309.31 g/mol
InChI Key: FGDRUITUJIWMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, or 6-Fluoro-2-(3-MSA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzene ring with a fluorine atom and a methylsulfonylamino group attached to it. The compound has been studied for its biochemical and physiological effects, and its applications in research have been explored.

Scientific Research Applications

6-Fluoro-2-(3-MSA) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe in the detection of free radical species. Additionally, it has been used as a substrate in enzyme assays, as a fluorescent indicator in cell culture assays, and as a fluorescent tracer in receptor binding studies.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-MSA) is not well understood. However, it is believed that the fluorine atom attached to the benzene ring of the compound acts as an electron-withdrawing group, which increases the reactivity of the compound. The methylsulfonylamino group is also thought to play a role in the mechanism of action, as it can act as an electron-donating group, which may increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-MSA) have not been extensively studied. However, it has been demonstrated that the compound can act as an inhibitor of the enzyme acetylcholinesterase. This suggests that the compound may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, the compound has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-2-(3-MSA) in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound is soluble in both water and organic solvents, which makes it easy to work with in a variety of laboratory settings. The main limitation of using the compound in laboratory experiments is that it is not very soluble in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for 6-Fluoro-2-(3-MSA) are numerous. The compound could be further studied for its potential applications in the treatment of neurological disorders and oxidative stress-related diseases. Additionally, the compound could be studied for its potential applications in the synthesis of other compounds, such as benzimidazoles and quinolines. Additionally, the compound could be studied for its potential applications as a fluorescent probe, a fluorescent indicator, and a fluorescent tracer. Finally, the compound could be studied for its potential applications as an enzyme inhibitor and for its potential toxicity in humans.

Synthesis Methods

The synthesis of 6-Fluoro-2-(3-MSA) typically begins with the conversion of benzoic acid to 3-methylsulfonylbenzoic acid. This is done by reacting benzoic acid with dimethyl sulfoxide in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting 3-methylsulfonylbenzoic acid is then reacted with sodium fluoride in acetic acid to form 6-Fluoro-2-(3-MSA).

properties

IUPAC Name

2-fluoro-6-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRUITUJIWMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692072
Record name 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261914-99-1
Record name 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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